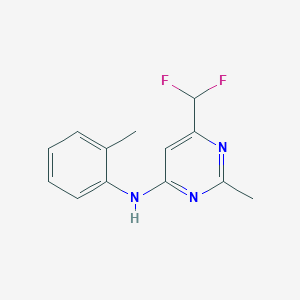

6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidin-4-amine derivatives are a class of compounds that have been studied for their potential therapeutic applications . They are part of a larger group of nitrogen-containing heterocyclic compounds, many of which are used in clinical practice .

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives can involve several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The synthetic protocols can vary depending on the specific substitutions of the amino group and the phenyl ring .Molecular Structure Analysis

Pyrimidin-4-amine derivatives are bicyclic compounds with two nitrogen atoms in each ring . The specific structure of “6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine” would include additional substitutions at the 6th position (difluoromethyl), 2nd position (methyl), and an N-substitution (2-methylphenyl).Chemical Reactions Analysis

The chemical reactions involving pyrimidin-4-amine derivatives can be complex and depend on the specific structure of the compound . Some general reactions include oxidative annulation, three-component coupling reactions, and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, pyrimidin-4-amine derivatives are solid at room temperature .Scientific Research Applications

6-(Difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine has been used in a variety of scientific research applications. It has been used in studies to investigate the biochemical and physiological effects of a variety of compounds, including drugs, hormones, and other small molecules. It has also been used in studies to investigate the mechanism of action of various compounds. In addition, it has been used in studies to investigate the structure of various proteins and to develop inhibitors of specific proteins.

Mechanism of Action

Target of Action

Similar pyrimidine derivatives have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation. Other pyrimidine derivatives have shown inhibitory activity against PDGFr (platelet-derived growth factor receptor) and FGFr (fibroblast growth factor receptor) tyrosine kinases , which play crucial roles in cell growth and differentiation.

Mode of Action

Based on the activity of similar compounds, it may interact with its targets (such as cdk2, pdgfr, or fgfr) to inhibit their activity . This inhibition could lead to changes in cell cycle progression or cell growth and differentiation.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and cell growth, given the potential targets. Inhibition of CDK2 can lead to cell cycle arrest , while inhibition of PDGFr and FGFr can affect various signaling pathways involved in cell growth and differentiation .

Result of Action

The result of the compound’s action would likely be a decrease in cell proliferation due to cell cycle arrest and potentially altered cell growth and differentiation due to inhibition of PDGFr and FGFr . .

Advantages and Limitations for Lab Experiments

The use of 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is highly soluble in water, which makes it easy to work with in a laboratory setting. Furthermore, it has been shown to have a wide range of biochemical and physiological effects, which makes it useful for a variety of research applications.

However, there are also some limitations to the use of this compound in laboratory experiments. It is not very stable, and it can degrade over time. In addition, it can interact with other compounds, which can lead to unpredictable results. Furthermore, its effects can vary depending on the concentration of the compound and the specific application.

Future Directions

There are a number of potential future directions for 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine. One potential direction is to further investigate its mechanism of action and to develop more specific inhibitors of certain proteins or enzymes. Another potential direction is to use it as a tool to investigate the structure of various proteins or to develop drugs that target specific receptors. In addition, it could be used in combination with other compounds to investigate the effects of combinations of compounds on biochemical and physiological processes. Finally, it could be used to develop new drugs or therapies to treat various diseases or conditions.

Synthesis Methods

The synthesis of 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine can be achieved through a two-step process. The first step involves the reaction of 2-methylpyrimidine with difluoromethyl chloride to form the corresponding difluoromethyl-2-methylpyrimidine. The second step involves the reaction of the difluoromethyl-2-methylpyrimidine with 2-methylphenyl isocyanate to form the desired this compound. This synthesis method is relatively straightforward and has been used in a number of scientific research applications.

properties

IUPAC Name |

6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3/c1-8-5-3-4-6-10(8)18-12-7-11(13(14)15)16-9(2)17-12/h3-7,13H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIAUYSTXRFKEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=NC(=C2)C(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B6484025.png)

![4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine](/img/structure/B6484032.png)

![4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6484039.png)

![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-fluoro-4-methoxybenzoyl)piperidine](/img/structure/B6484052.png)

![N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6484060.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6484066.png)

![4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)oxolan-3-ol](/img/structure/B6484084.png)

![1-methyl-2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6484086.png)

![5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6484089.png)

![2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6484090.png)

![N-methyl-N-[2-(pyridin-4-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6484107.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6484121.png)

![2-(2,4-difluorophenyl)-1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B6484132.png)